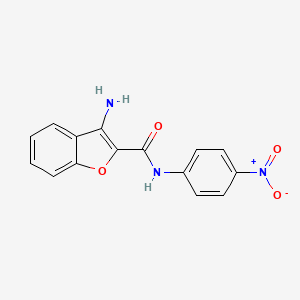

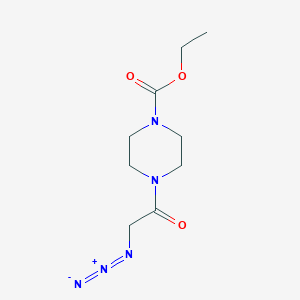

3-アミノ-N-(4-ニトロフェニル)-1-ベンゾフラン-2-カルボンアミド

説明

Synthesis Analysis

The synthesis of compounds similar to “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can yield cyanoacetamide derivatives, which are considered one of the most important precursors for heterocyclic synthesis .Chemical Reactions Analysis

Cyanoacetamide derivatives, which “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” may be similar to, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用

医薬品

この化合物は、特に新しい治療薬の開発において、医学研究で可能性を示しています。 その構造は修飾に適しており、特定の薬理学的標的に対する誘導体の作成を可能にします .

農業

農業部門では、この化合物の誘導体が、除草剤としての特性について検討されています。 目標は、作物や環境に安全でありながら、幅広い雑草に対して効果的な製品を開発することです .

材料科学

この化合物の誘導体は、材料科学における応用について研究されており、熱安定性の向上や機械的強度の向上などの特性を強化した新しいポリマーの開発が含まれます .

環境科学

この化合物を環境科学で利用し、特に汚染物質の検出と除去を行うための研究が進められています。 その化学的特性により、特定の汚染物質と結合し、さまざまな生態系からの抽出を支援することができます .

生化学

生化学では、この化合物は複雑な分子の合成のための構成要素として使用されます。 さまざまな生化学物質との反応性は、基本的な生物学的プロセスを理解し、生化学的アッセイを設計する上で興味深いものです .

薬理学

薬理学的研究は、この化合物の誘導体の治療の可能性を探るために実施されています。 それらは、抗菌、抗炎症、抗癌特性を含むさまざまな活性についてテストされています .

将来の方向性

The future directions for research on “3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards .

作用機序

Target of Action

It is known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

It is known that similar compounds, such as n-cyanoacetamides, can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

It is known that similar compounds, such as n-cyanoacetamides, are used to build various organic heterocycles .

Result of Action

It is known that similar compounds, such as n-cyanoacetamides, have diverse biological activities .

生化学分析

Biochemical Properties

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK), which are involved in inflammatory processes . The interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their activity and reducing inflammation. Additionally, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and p38 MAPK, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and mediators, leading to decreased inflammation . Furthermore, this compound can affect gene expression by modulating transcription factors and signaling molecules, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes such as COX and p38 MAPK, inhibiting their catalytic activity . The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can maintain its inhibitory effects on COX and p38 MAPK, leading to sustained anti-inflammatory effects. Prolonged exposure to high concentrations of this compound may result in cytotoxicity and adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide in animal models have been studied to determine its therapeutic potential and safety profile. At lower dosages, this compound has been shown to effectively reduce inflammation without causing significant toxicity . At higher dosages, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting metabolite levels and cellular metabolism.

Transport and Distribution

The transport and distribution of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can bind to intracellular proteins and be distributed to different cellular compartments. The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and the trans-Golgi network (TGN) . The localization to the TGN is particularly important for its inhibitory effects on COX and p38 MAPK, as these enzymes are involved in the production of inflammatory mediators. Additionally, 3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo post-translational modifications that influence its targeting to specific cellular compartments, thereby affecting its activity and function.

特性

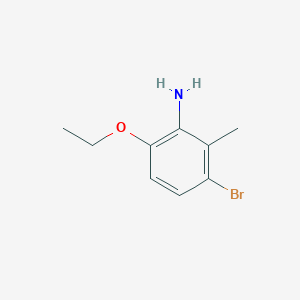

IUPAC Name |

3-amino-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c16-13-11-3-1-2-4-12(11)22-14(13)15(19)17-9-5-7-10(8-6-9)18(20)21/h1-8H,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIBMQYEKZVDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)

![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)

![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)